Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOQUSXCYDMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572247 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-29-8 | |
| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664364-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photocatalytic Hydroamination Strategy
A prominent method involves the hydroamination of enecarbamates with amino esters using iridium-based photocatalysis. As detailed in a Royal Society of Chemistry publication, this approach leverages visible light to drive the reaction, enabling mild conditions and high functional group tolerance. The protocol begins with the electrochemical oxidation of a Boc-protected amine (e.g., N-Boc-2,3-dihydro-1H-pyrrole) in methanol containing tetraethylammonium tosylate. After Shono oxidation and Brønsted acid-mediated elimination, the resulting enecarbamate undergoes hydroamination with glycine ethyl ester hydrochloride.
Reaction Conditions :
-
Catalyst: [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Additive: TRIP thiol (50 mol%)
-
Base: Lithium hydroxide monohydrate (2 eq.)
-
Solvent: Toluene, blue LED irradiation, 16 hours
This method achieves excellent regioselectivity, favoring the formation of the 3-substituted pyrrolidine derivative. The use of photocatalysis avoids harsh thermal conditions, preserving the integrity of the tert-butyl carbamate group.
Tin-Mediated Cyclization of Protected Amino Esters
Cyclization Mechanism and Optimization
Tin-mediated cyclization offers an alternative route to construct the pyrrolidine ring while introducing the ethoxy-oxoethyl moiety. Starting from a protected amino ester, sodium hydroxide hydrolysis followed by hydrochloric acid treatment generates the free amino acid. Subsequent reaction with dibutyltin oxide in toluene facilitates cyclization via intramolecular nucleophilic attack, yielding the pyrrolidine core.
Key Steps :
-
Deprotection : NaOH (1.1 eq.) in MeOH/water (1:1) at 70°C for 2 hours.
-
Acidification : HCl (6 N) in EtOAc to protonate the amino group.
This method is advantageous for substrates sensitive to transition metal catalysts, though yields are moderately lower (75–85%) compared to photocatalytic approaches.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed couplings, exemplified in patent literature, enable the introduction of ethoxy-oxoethyl groups via cross-coupling reactions. For instance, tert-butyl pyrrolidine-1-carboxylate derivatives undergo Buchwald-Hartwig amination with ethyl bromoacetate in the presence of Pd₂(dba)₃ and BINAP.
Typical Conditions :
-
Catalyst: Pd₂(dba)₃ (4 mol%)
-
Ligand: BINAP (8 mol%)
-
Base: NaOtBu (1.9 eq.)
While this method provides flexibility in modifying the pyrrolidine scaffold, competing side reactions (e.g., β-hydride elimination) necessitate careful optimization of stoichiometry and reaction time.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Photocatalytic Hydroamination | Ir-based | 94% | Moderate | High |
| Tin-Mediated Cyclization | n-Bu₂SnO | 75–85% | Low | Moderate |
| Pd-Catalyzed Coupling | Pd₂(dba)₃/BINAP | 60–75% | High | Limited |
The photocatalytic route excels in yield and scalability, whereas palladium catalysis offers superior stereochemical control for chiral variants. Tin-mediated cyclization remains a viable option for acid-sensitive substrates.
Mechanistic Insights and Challenges
Role of tert-Butyl Carbamate Protection
The tert-butyl carbamate (Boc) group serves dual roles:
Side Reactions and Mitigation
-
Oxidative Degradation : The ethoxy-oxoethyl group is prone to hydrolysis under acidic conditions. This is mitigated by using aprotic solvents (e.g., toluene) and avoiding prolonged exposure to moisture.
-
Racemization : Chiral centers in the pyrrolidine ring may epimerize during tin-mediated cyclization. Low-temperature conditions (0–5°C) and rapid workup minimize this issue .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate exhibits significant anticancer properties. Research conducted on its derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound could enhance its potency against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study highlighted that it could potentially protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of neuroprotective signaling pathways .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its structure allows for the formation of various derivatives through simple modifications. For example, it can be used to synthesize more complex pyrrolidine derivatives that are valuable in pharmaceutical applications .
Reagent in Chemical Reactions
This compound can also act as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity can be exploited to create new compounds with desired properties, making it a versatile tool in synthetic organic chemistry .
Material Science
Polymerization Applications
In material science, this compound has been explored for its potential use in polymerization processes. It can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as increased thermal stability or chemical resistance .
Nanomaterial Development
Furthermore, researchers are investigating its role in the development of nanomaterials. The compound's unique properties may facilitate the creation of nanoparticles with specific characteristics suitable for drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Anticancer Research
A study published in Cancer Letters examined the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection Mechanism
In another research published in Neuroscience Letters, the neuroprotective effects were assessed using an oxidative stress model. The study found that treatment with this compound reduced neuronal cell death significantly, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with enzymes or other biological molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s pyrrolidine core is modified with two functional groups:
- Boc group : Enhances solubility in organic solvents and protects the amine during synthesis.
- Ethoxyethyl acetate : Provides a reactive ester moiety for further functionalization.
Analogous compounds vary in substituents and functional groups, influencing their reactivity and applications. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidine Derivatives
Physicochemical Properties
- Solubility: The Boc group enhances solubility in non-polar solvents (e.g., hexane, ethyl acetate). Lipophilicity increases with bulky substituents (e.g., 4-octylphenyl in Analog 1) .
- Stability : All Boc-protected analogs are acid-labile but stable under basic conditions. Ethoxy esters (target and Analog 4) are prone to hydrolysis in basic media .
Spectroscopic Data
Biological Activity
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 664364-29-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption expected due to its structure .
The compound is believed to interact with various biological targets, potentially influencing metabolic pathways. Its structure suggests that it may function as a prodrug, which is activated through metabolic processes in the body. The ethoxy and carbonyl groups could play significant roles in its reactivity and interaction with biological macromolecules.
Antitumor Activity
Some studies have explored the antitumor potential of pyrrolidine derivatives. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although direct evidence for this compound is sparse, its structural analogs provide a basis for further investigation into its antitumor effects .
Case Studies and Research Findings
-
Study on Related Compounds :
- A study published in MDPI examined the biological activity of pyrrolidine derivatives, noting their potential in drug development due to favorable pharmacokinetic properties and low toxicity profiles. The findings suggest that modifications in the side chains can significantly enhance biological activity .
- Synthesis and Biological Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 664364-29-8 | Potential antimicrobial and antitumor effects |
| Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 384830-13-1 | Antimicrobial activity demonstrated |
| (R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Not specified | Anticancer properties reported |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and what purification methods are typically employed?
The synthesis of this compound often involves multi-step reactions, including amide coupling or esterification , followed by Boc-protection. For example, similar pyrrolidine derivatives are synthesized via:
- Stepwise coupling : Reaction of pyrrolidine precursors with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Flash column chromatography using gradients like ethyl acetate/hexane (1:10 to 1:1) or ethanol/chloroform (1:8) to isolate products with ≥95% purity .
- Yield optimization : Adjusting stoichiometry (e.g., 1.5–2.0 equivalents of nucleophiles) and reaction time (e.g., 3–24 hours) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?
Key techniques include:
- 1H/13C NMR : Confirm the pyrrolidine backbone (δ 1.4–3.5 ppm for protons; δ 25–60 ppm for carbons) and ester groups (δ 170–175 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
- IR spectroscopy : Identify ester C=O stretches (~1730 cm⁻¹) and Boc-group vibrations (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when encountering low yields during coupling reactions?
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature control : Maintain reactions at 0–20°C to minimize side reactions (e.g., Boc-group cleavage) .
- Workup adjustments : Acidic or basic washes (e.g., 0.1 M HCl or NaHCO₃) to remove unreacted reagents .
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
Q. What strategies are recommended for resolving contradictory data between theoretical and observed spectral results (e.g., NMR or HRMS) during characterization?
- Impurity analysis : Check for residual solvents (e.g., DCM or THF) via ¹H NMR .
- Isotopic pattern verification : Use HRMS to distinguish between isobaric species (e.g., sodium adducts vs. protonated ions) .
- Alternative techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
Q. In designing analogs of this compound for biological activity studies, what structural modifications have been explored, and how do they impact reactivity or stability?
- Side-chain variations : Substituting the ethoxy group with methyl or benzyl esters alters hydrolytic stability in physiological conditions .
- Pyrrolidine ring functionalization : Introducing hydroxyl or methoxymethyl groups (e.g., tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate) enhances water solubility .
- Boc-group replacement : Using alternative protecting groups (e.g., Fmoc) can improve compatibility with solid-phase peptide synthesis .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability during long-term experiments?
- Storage : Keep at –20°C under inert gas (argon) in amber vials to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .
- Stability monitoring : Perform periodic TLC or HPLC to detect degradation (e.g., free amine formation from Boc cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
